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Abstract

SR-0813 is a potent and selective small-molecule inhibitor of the YEATS domains of Eleven-
Nineteen Leukemia (ENL) and AF9, key regulators of transcription in acute myeloid leukemia
(AML). This document provides a comprehensive technical overview of the selectivity and
mechanism of action of SR-0813, intended for researchers and professionals in drug
development. We present a detailed summary of its binding affinities, off-target profiling, and
cellular activities. Furthermore, this guide outlines the experimental methodologies employed in
the characterization of SR-0813 and visualizes the associated signaling pathways and
experimental workflows.

Introduction

The Eleven-Nineteen Leukemia (ENL) protein is a critical component of the super elongation
complex (SEC), which plays a pivotal role in the regulation of transcriptional elongation. The
YEATS domain of ENL recognizes acetylated and crotonylated lysine residues on histone tails,
tethering the SEC to chromatin and promoting the expression of key oncogenes, including
HOXA9, MYB, and MYC.[1][2] Dysregulation of ENL activity is a hallmark of certain aggressive
forms of acute myeloid leukemia (AML), particularly those with MLL rearrangements.[1][2] SR-
0813 has emerged as a valuable chemical probe to investigate the therapeutic potential of
targeting the ENL YEATS domain in these malignancies.[3]
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Selectivity Profile of SR-0813

SR-0813 exhibits high affinity for the YEATS domains of ENL and its close homolog AF9, while
demonstrating remarkable selectivity against other protein families, including bromodomains
and kinases.

On-Target Activity

The inhibitory activity of SR-0813 against the ENL and AF9 YEATS domains has been
quantified through various biochemical and cellular assays.

Target Assay Metric Value Reference
ENL YEATS

_ HTRF IC50 25 nM [3]
Domain
ENL YEATS

_ SPR K 30 nM [3]
Domain
ENL YEATS
Domain CETSA EC50 205 nM [31[4]
(Cellular)
AF9 YEATS

_ HTRF IC50 311 nM [3][4]
Domain
AF9 YEATS
Domain CETSA EC50 76 nM [3][4]
(Cellular)

Off-Target Profiling

To assess its selectivity, SR-0813 was screened against a broad panel of kinases and
bromodomains.

SR-0813 was profiled against a panel of 468 kinases using the KINOMEscan scanMAX
platform. The compound was found to be highly selective, with only one significant off-target
hit.[5]
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Off-Target Assay Metric Value Reference
YSK4

KINOMEscan K 3.5 uM [4][5]
(MAP3K19)

This represents a greater than 100-fold selectivity for the ENL YEATS domain over YSKA4.

SR-0813 was screened against 32 bromodomains using the BROMOscan bromoMAX service
and was found to be inactive against all of them, highlighting its specificity for the YEATS
domain acetyl-lysine binding pocket.[5]

Cellular Activity and Mechanism of Action

SR-0813 effectively engages its targets in cellular contexts, leading to the downregulation of
ENL-dependent gene expression and subsequent anti-proliferative effects in leukemia cell
lines.

Target Engagement in Cells

Cellular Thermal Shift Assay (CETSA) experiments confirmed that SR-0813 directly binds to
and stabilizes ENL and AF9 in MV4;11 leukemia cells, demonstrating target engagement in a
physiological setting.[3][4]

Effects on Gene Expression

Treatment of MV4;11 cells with SR-0813 leads to a dose-dependent eviction of ENL from the
chromatin of its target genes, as demonstrated by Chromatin Immunoprecipitation (ChlP-seq).
[3][6] This displacement of ENL results in the transcriptional repression of key oncogenes.

Gene Target Cell Line Assay Effect Reference
HOXA9 MV4;11 3' mRNA-seq Downregulation [4]
MEIS1 MV4;11 3' mRNA-seq Downregulation [4]
MYC MV4;11 3' mRNA-seq Downregulation [4]
MYB MV4;11 3' mMRNA-seq Downregulation [3]
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Anti-proliferative Activity

SR-0813 exhibits potent anti-proliferative effects in AML cell lines that are dependent on ENL
for their survival.

Cell Line Type Effect Reference
MV4;11 MLL-rearranged AML Growth Inhibition [4]
MOLM-13 MLL-rearranged AML Growth Inhibition [4]
OCI/AML-2 MLL-rearranged AML Growth Inhibition [4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF)
Assay

This assay measures the binding of the ENL YEATS domain to a biotinylated histone H3
peptide.

» Principle: A 6His-tagged ENL YEATS domain protein is incubated with a biotinylated histone
H3 peptide acetylated at lysine 9 (H3K9ac). An anti-6His antibody conjugated to a Europium
cryptate donor and streptavidin conjugated to XL665 (acceptor) are added. Binding of the
YEATS domain to the peptide brings the donor and acceptor into close proximity, resulting in
a FRET signal.[7]

e Protocol:
o Dispense SR-0813 or DMSO vehicle into a 384-well low-volume microplate.

o Add a solution containing the 6His-ENL YEATS domain and the anti-6His-Europium
antibody.

o Incubate for a defined period at room temperature.

© 2025 BenchChem. All rights reserved. 4 /13 Tech Support


https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://www.medchemexpress.com/sr-0813.html
https://www.medchemexpress.com/sr-0813.html
https://www.medchemexpress.com/sr-0813.html
https://www.eubopen.org/sites/www.eubopen.org/files/attachments/2023/HTRF%20assay%20for%20YEATS%20domain%20peptide%20interaction.pdf
https://www.benchchem.com/product/b10823721?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Add a solution containing the biotinylated H3K9ac peptide and streptavidin-XL665.
o Incubate to allow binding to reach equilibrium.

o Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor)
and 620 nm (donor).

o Calculate the HTRF ratio (665/620) and determine IC50 values from the dose-response
curve.

Surface Plasmon Resonance (SPR)

SPR was used to determine the binding kinetics and affinity (K

e Principle: A biotinylated ENL YEATS domain is immobilized on a streptavidin-coated sensor
chip. A solution containing SR-0813 is flowed over the chip surface. The binding of SR-0813
to the immobilized protein causes a change in the refractive index at the surface, which is
detected in real-time.

e Protocol:

o

Immobilize the biotinylated ENL YEATS domain onto a streptavidin sensor chip.
o Prepare a series of dilutions of SR-0813 in running buffer.

o Inject the SR-0813 solutions over the sensor surface at a constant flow rate, followed by a
dissociation phase with running buffer.

o Regenerate the sensor surface between injections if necessary.
o Record the sensorgrams (response units vs. time).

o Analyze the data using appropriate binding models to determine the association rate (ka),
dissociation rate (kd), and equilibrium dissociation constant (K

KINOMEscan™ and BROMOscan™ Profiling
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These competition binding assays were used to assess the selectivity of SR-0813 against a
broad panel of kinases and bromodomains.

 Principle: The assays utilize DNA-tagged kinases or bromodomains. An immobilized ligand
that binds to the active site of the target protein is used. In the presence of a test compound
that binds to the same site, the amount of protein captured on the solid support is reduced.
The amount of captured protein is quantified by gPCR of the attached DNA tag.[8][9]

e Protocol (General):

The DNA-tagged kinase or bromodomain is incubated with the test compound (SR-0813).

[¢]

The mixture is added to wells containing the immobilized ligand.

[e]

o

After an incubation period, the unbound proteins are washed away.

[¢]

The amount of bound protein is quantified by qPCR.

[e]

Results are typically reported as a percentage of the DMSO control, and for active
compounds, a K

Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement of SR-0813 in a cellular context.

e Principle: Ligand binding can stabilize a target protein against thermal denaturation. Cells
are treated with the compound, heated to various temperatures, and then lysed. The amount
of soluble target protein remaining at each temperature is quantified. A shift in the melting
curve to a higher temperature indicates target engagement.[10][11]

e Protocol:
o Treat MV4;11 cells with SR-0813 or DMSO vehicle.
o Heat the cell suspensions to a range of temperatures in a thermal cycler.

o Lyse the cells by freeze-thaw cycles.
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o Separate the soluble fraction from the precipitated proteins by centrifugation.

o Quantify the amount of soluble ENL or AF9 in the supernatant by Western blotting or other
protein detection methods.

o Plot the amount of soluble protein as a function of temperature to generate melting curves
and determine the EC50 for thermal stabilization.

Chromatin Immunoprecipitation followed by Sequencing
(ChiP-seq)

ChIP-seq was employed to map the genome-wide localization of ENL and assess its
displacement by SR-0813.

e Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The
chromatin is then sheared, and an antibody specific to the target protein (ENL) is used to
immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the
associated DNA is purified and sequenced.

e Protocol:

o

Treat MV4;11 cells with SR-0813 or DMSO.

o Cross-link proteins to DNA with formaldehyde.

o Lyse the cells and sonicate the chromatin to generate fragments of a desired size range.
o Immunoprecipitate the ENL-DNA complexes using an anti-ENL antibody.

o Wash the immunoprecipitated complexes to remove non-specific binding.

o Reverse the cross-links and purify the DNA.

o Prepare a sequencing library from the purified DNA.

o Perform high-throughput sequencing and analyze the data to identify ENL binding sites
and quantify changes in occupancy upon SR-0813 treatment.
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3' mMRNA-Sequencing

This technique was used to profile changes in gene expression in response to SR-0813

treatment.

e Principle: This method focuses on sequencing the 3' ends of messenger RNA molecules,

which is sufficient for quantifying gene expression levels. It is a cost-effective alternative to

whole-transcriptome sequencing.[12][13]

e Protocol (using a kit such as QuantSeq):

[¢]

Isolate total RNA from SR-0813 or DMSO-treated MV4;11 cells.

Initiate reverse transcription with an oligo(dT) primer that includes a partial Illumina
adapter sequence.

Perform second-strand synthesis using random primers that also contain a partial adapter
sequence.

Purify the resulting cDNA fragments.

Amplify the library by PCR, which adds the complete Illumina adapter sequences and
indexes for multiplexing.

Purify the final library and assess its quality and concentration.

Perform high-throughput sequencing.

Analyze the sequencing data to quantify gene expression levels and identify differentially
expressed genes.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling

pathways and experimental workflows discussed in this guide.
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Caption: ENL Signaling Pathway and Inhibition by SR-0813.
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HTRF Assay Workflow
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Caption: Homogeneous Time-Resolved Fluorescence (HTRF) Assay Workflow.
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ChIP-Seq Experimental Workflow
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Caption: Chromatin Immunoprecipitation Sequencing (ChIP-Seq) Workflow.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b10823721?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823721?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Conclusion

SR-0813 is a highly potent and selective inhibitor of the ENL and AF9 YEATS domains. Its
minimal off-target activity, coupled with its demonstrated on-target effects in cellular models of
AML, establishes it as a valuable tool for elucidating the biological functions of ENL and for
validating the therapeutic hypothesis of YEATS domain inhibition in leukemia. The data and
protocols presented in this guide provide a comprehensive resource for researchers working to
advance our understanding of this important therapeutic target.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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